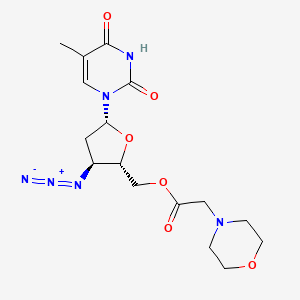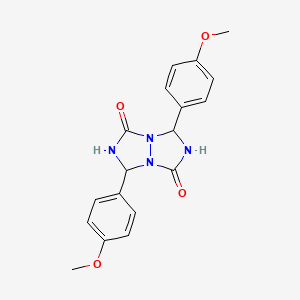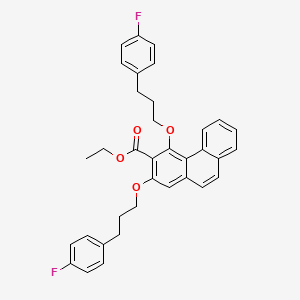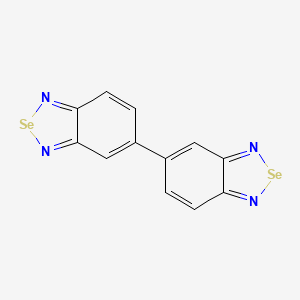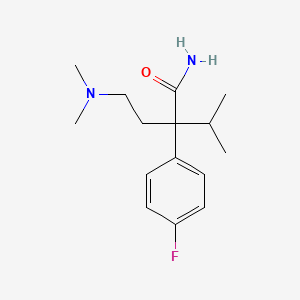
4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the p-fluorophenyl intermediate:
Attachment of the isopropyl group: The isopropyl group is introduced via alkylation reactions, typically using isopropyl halides in the presence of a strong base.
Incorporation of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)phosphine: Another fluorinated aromatic compound with different functional groups and applications.
4-Fluorophenyl isocyanate: A related compound with an isocyanate functional group, used in different chemical reactions and applications.
Uniqueness
4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14780-22-4 |
|---|---|
Molecular Formula |
C15H23FN2O |
Molecular Weight |
266.35 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)15(14(17)19,9-10-18(3)4)12-5-7-13(16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,19) |
InChI Key |
BLJPVFQYJQVYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN(C)C)(C1=CC=C(C=C1)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


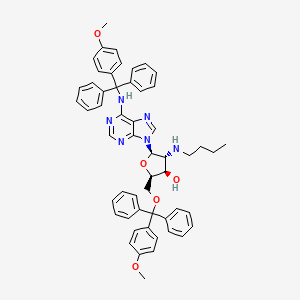
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

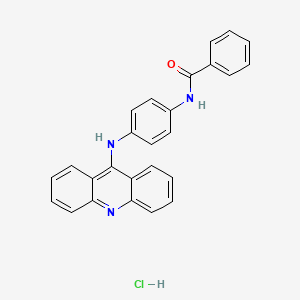
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

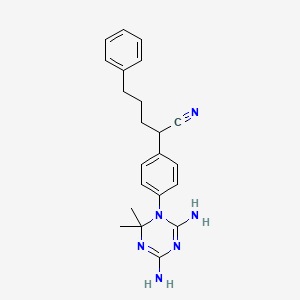
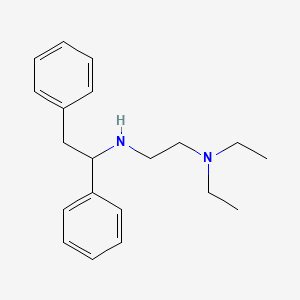
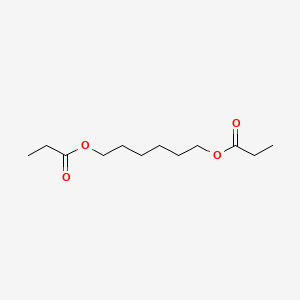
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
